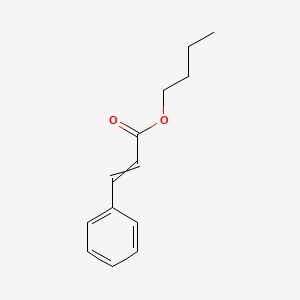
BUTYL CINNAMATE
Overview
Description
BUTYL CINNAMATE, also known as this compound, is an organic compound with the molecular formula C13H16O2. It is an ester derived from cinnamic acid and butanol. This compound is known for its pleasant aroma and is often used in the fragrance and flavor industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
BUTYL CINNAMATE can be synthesized through the esterification of cinnamic acid with butanol in the presence of an acid catalyst, such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation to obtain the desired ester in high purity.
Chemical Reactions Analysis
Types of Reactions
BUTYL CINNAMATE undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to cinnamic acid and butanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Oxidation: Oxidizing agents can convert the ester to the corresponding carboxylic acid.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: Cinnamic acid and butanol.
Reduction: 3-Phenyl-prop-2-en-1-ol.
Oxidation: 3-Phenyl-prop-2-enoic acid.
Scientific Research Applications
BUTYL CINNAMATE has several applications in scientific research:
Chemistry: Used as a starting material or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fragrances, flavors, and cosmetics due to its pleasant aroma.
Mechanism of Action
The mechanism of action of BUTYL CINNAMATE involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes. Its antioxidant properties are likely due to its ability to scavenge free radicals and inhibit oxidative stress.
Comparison with Similar Compounds
Similar Compounds
Methyl cinnamate: An ester of cinnamic acid and methanol, known for its fruity aroma.
Ethyl cinnamate: An ester of cinnamic acid and ethanol, used in fragrances and flavors.
Phenethyl cinnamate: An ester of cinnamic acid and phenethyl alcohol, with a floral scent.
Uniqueness
BUTYL CINNAMATE is unique due to its specific ester linkage with butanol, which imparts distinct olfactory properties compared to other cinnamate esters. Its longer alkyl chain also influences its solubility and volatility, making it suitable for specific applications in the fragrance and flavor industries.
Properties
Molecular Formula |
C13H16O2 |
|---|---|
Molecular Weight |
204.26 g/mol |
IUPAC Name |
butyl 3-phenylprop-2-enoate |
InChI |
InChI=1S/C13H16O2/c1-2-3-11-15-13(14)10-9-12-7-5-4-6-8-12/h4-10H,2-3,11H2,1H3 |
InChI Key |
OHHIVLJVBNCSHV-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C=CC1=CC=CC=C1 |
Canonical SMILES |
CCCCOC(=O)C=CC1=CC=CC=C1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

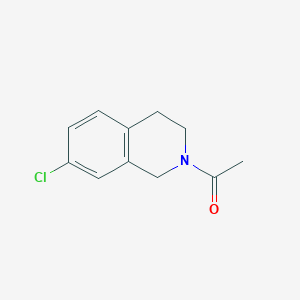
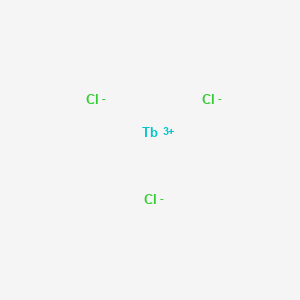


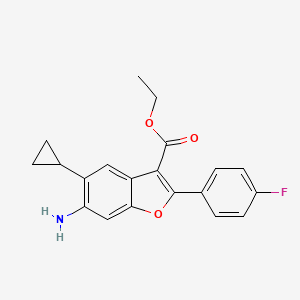
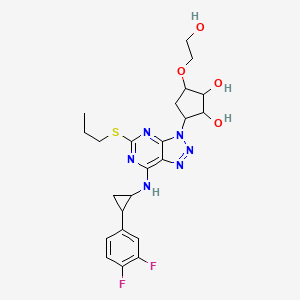
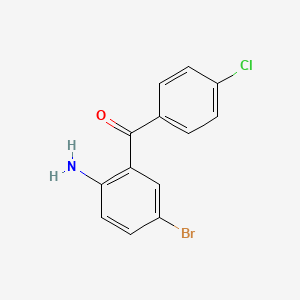
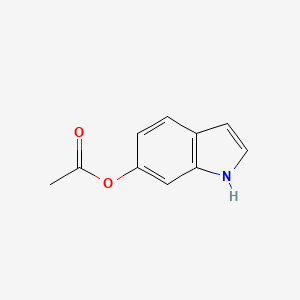
![ethyl 4-{[(E)-(2-nitrophenyl)methylidene]amino}benzoate](/img/structure/B8812678.png)
![6-Bromo-5-fluorobenzo[d]isothiazole-3-carboxylic acid](/img/structure/B8812683.png)
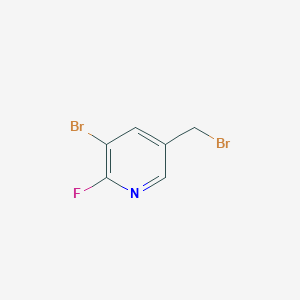
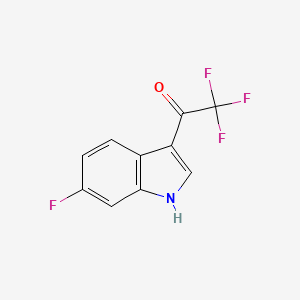
![1H-Pyrrolo[2,3-B]pyridine, 3-(chloromethyl)-1-[tris(1-methylethyl)silyl]-](/img/structure/B8812710.png)
